molecular formula C27H43N3O6 B613645 N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid CAS No. 70663-56-8

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid

Cat. No.: B613645
CAS No.: 70663-56-8
M. Wt: 505.66
InChI Key: SMSNICCTSDFCSF-YDALLXLXSA-N
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Description

N-cyclohexylcyclohexanamine (CAS 101-83-7) is a secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. Its molecular formula is C₁₂H₂₃N, with a molecular weight of 181.32 g/mol . The compound exhibits high steric hindrance due to its bulky cyclohexyl substituents, influencing its solubility and reactivity. It is commonly used as a counterion in pharmaceutical salts and chemical intermediates .

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative with a tert-butoxycarbonyl (Boc)-protected methylamino group and a 4-nitrophenyl substituent. Its structure combines a polar carboxylic acid group with an electron-withdrawing nitro group, impacting solubility and reactivity. This compound is likely utilized in peptide synthesis or as a building block for bioactive molecules .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O6.C12H23N/c1-15(2,3)23-14(20)16(4)12(13(18)19)9-10-5-7-11(8-6-10)17(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSNICCTSDFCSF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid is a complex organic compound that exhibits notable biological activity. This article explores its structure, synthesis, biological interactions, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes cyclohexyl groups and specific functional groups that enhance its chemical reactivity. The presence of a nitrophenyl moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

  • Molecular Formula : C₁₅H₁₉N₃O₄
  • Molecular Weight : 293.32 g/mol
  • IUPAC Name : N-cyclohexylcyclohexanamine; (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid

Synthesis

The synthesis of N-cyclohexylcyclohexanamine involves several steps, typically starting from cyclohexanamine derivatives. The protection of amino groups using appropriate protecting groups is crucial to prevent unwanted reactions during the synthesis.

General Synthesis Steps :

  • Formation of Protected Amino Acid : The amino group is protected using a Boc (tert-butyloxycarbonyl) group.
  • Coupling Reaction : The protected amino acid is coupled with the cyclohexanamine derivative.
  • Deprotection : The Boc group is removed to yield the free amino acid, which can interact with various molecular targets.

The compound acts primarily as a protected amino acid, allowing it to participate in various biological processes once deprotected. Its structure enables interactions with enzymes and receptors, influencing metabolic pathways and potentially exhibiting therapeutic effects.

Case Studies and Research Findings

  • Enzyme Interaction Studies :
    • Research indicates that compounds similar to N-cyclohexylcyclohexanamine can act as enzyme inhibitors, particularly in metabolic pathways involving amino acid metabolism. For instance, studies show that the compound may inhibit certain proteases, leading to altered cellular functions .
  • Antioxidant Properties :
    • Preliminary studies suggest that N-cyclohexylcyclohexanamine may possess antioxidant properties, scavenging free radicals and reactive oxygen species (ROS). This activity can mitigate oxidative stress-related diseases .
  • Toxicological Assessments :
    • Toxicity studies have indicated that high doses of related compounds can lead to significant adverse effects in animal models, including skin irritation and systemic toxicity . The LD50 values for similar compounds have been reported around 3000 mg/kg in rodent models, suggesting a need for careful dosage considerations in therapeutic applications .

Data Summary Table

PropertyValue
Molecular FormulaC₁₅H₁₉N₃O₄
Molecular Weight293.32 g/mol
LD50 (Rodent Models)~3000 mg/kg
Antioxidant ActivityYes
Enzyme Inhibition PotentialYes
Therapeutic ApplicationsPotential for metabolic disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-cyclohexylcyclohexanamine vs. Other Amines
Property N-cyclohexylcyclohexanamine Dicyclohexylamine Cyclohexylamine
Molecular Weight (g/mol) 181.32 181.32 99.18
Boiling Point (°C) 255.8 (decomposes) 256 (decomposes) 134–136
Solubility Low in water, high in organics Similar to N-cyclohexyl Miscible in water
Steric Hindrance High High Low
Toxicity (Daphnia magna) 48h-EC₅₀ = 85 mg/L Data unavailable 48h-EC₅₀ = 10–50 mg/L

Key Findings :

  • Steric Effects : N-cyclohexylcyclohexanamine and dicyclohexylamine share similar steric profiles, reducing their nucleophilicity compared to cyclohexylamine .
  • Toxicity : The 48h-EC₅₀ of N-cyclohexylcyclohexanamine (85 mg/L) suggests moderate aquatic toxicity, higher than cyclohexylamine but lower than aromatic amines .
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic Acid vs. Other Amino Acid Derivatives
Property Target Compound (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid Boc-D-Dap(Z)-OH DCHA
Substituents Boc-methylamino, 4-nitrophenyl Amino, 4-hydroxy-3-nitrophenyl Boc, Z-protected
Molecular Weight (g/mol) ~380 (estimated) 256.22 519.67
Solubility Moderate in polar solvents High in aqueous buffers Low due to Boc/Z groups
Bioactivity Potential peptide intermediate Nitrated tyrosine analog Peptide synthesis

Key Findings :

  • Electronic Effects: The 4-nitrophenyl group in the target compound enhances electron-withdrawing properties compared to the hydroxyl-nitro derivative in (2S)-2-amino-3-(4-hydroxy-3-nitrophenyl)propanoic acid .
  • Applications : The Boc-protected derivative is more suited for solid-phase peptide synthesis due to its stability, whereas the nitro-substituted variants may serve as nitration biomarkers .

Data Tables

Table 1: Physicochemical Properties of N-cyclohexylcyclohexanamine
Parameter Value Reference
Melting Point (°C) -0.1
Boiling Point (°C) 255.8 (decomposes)
Vapor Pressure (20°C) 0.1 hPa
pKa ~10.5 (estimated)
Table 2: Toxicity Profile of Propanoic Acid Analogs
Compound 48h-EC₅₀ (Daphnia magna) Application Reference
Target Compound Not tested Peptide synthesis
(9Z)-9-Octadecenoic acid-N-cyclohexylsalt 85 mg/L Surfactant

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